molecular formula C20H22N2O2 B14703768 Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl- CAS No. 24628-59-9

Spiro[2H-furo[3,2-b]indole-2,2'-indolin]-3'-ol, 3,3a,4,8b-tetrahydro-3',3a,8b-trimethyl-

Katalognummer: B14703768
CAS-Nummer: 24628-59-9
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: RTQHPAOPTVJQGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- typically involves multi-step reactions. One common method includes the reaction of isatin hydrazone with N-substituted pyrroloquinoxalinetriones. This reaction is carried out in anhydrous acetonitrile at elevated temperatures (around 83°C) for several hours . The process involves the oxidation of isatin hydrazone to diazooxindole, which then undergoes a formal [4+1] cycloaddition reaction to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-tetrahydro-3’,3a,8b-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the spiro structure.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxindole derivatives, while reduction could produce spiro-indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- has several scientific research applications:

Wirkmechanismus

The mechanism by which Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The spiro structure allows the compound to fit into unique binding sites, potentially leading to inhibition or activation of these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of Spiro[2H-furo[3,2-b]indole-2,2’-indolin]-3’-ol, 3,3a,4,8b-trimethyl- lies in its specific spiro linkage and the presence of multiple functional groups that can be modified for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound for further research.

Eigenschaften

CAS-Nummer

24628-59-9

Molekularformel

C20H22N2O2

Molekulargewicht

322.4 g/mol

IUPAC-Name

3,3'a,8'b-trimethylspiro[1H-indole-2,2'-3,4-dihydrofuro[3,2-b]indole]-3-ol

InChI

InChI=1S/C20H22N2O2/c1-17-12-20(18(2,23)13-8-4-6-10-15(13)22-20)24-19(17,3)14-9-5-7-11-16(14)21-17/h4-11,21-23H,12H2,1-3H3

InChI-Schlüssel

RTQHPAOPTVJQGO-UHFFFAOYSA-N

Kanonische SMILES

CC12CC3(C(C4=CC=CC=C4N3)(C)O)OC1(C5=CC=CC=C5N2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.